molecular formula C23H38NNaO19 B579855 6'-N-Acetylneuramin-lactose sodium salt CAS No. 157574-76-0

6'-N-Acetylneuramin-lactose sodium salt

Cat. No.: B579855
CAS No.: 157574-76-0
M. Wt: 655.5 g/mol
InChI Key: LJNVKOGOHXWREM-MZZLGFSDSA-M
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Description

6’-Sialyllactose (sodium) is a human milk oligosaccharide (HMO) that contains sialic acid residues. It is one of the most abundant acidic HMOs found in human milk and plays a crucial role in infant nutrition by supporting immune function, gut health, and cognitive development . This compound is also used in various food products and supplements due to its beneficial properties.

Mechanism of Action

Target of Action

The primary target of 6’-N-Acetylneuramin-lactose sodium salt is the viral strains that recognize N-acetylneuraminic acid-capped cell surface receptors . This compound avidly binds several viral strains, including strains of influenza, HIV-1, reovirus, and polyomavirus .

Mode of Action

6’-N-Acetylneuramin-lactose sodium salt interacts with its targets by binding to them. The compound consists of the monosaccharide N-acetylneuraminic acid linked to the galactosyl subunit of lactose at the 6 position . This binding can be used to differentiate and characterize the binding domains of viruses that recognize N-acetylneuraminic acid-capped cell surface receptors .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol when heated, and sparingly soluble in water . These solubility properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 6’-N-Acetylneuramin-lactose sodium salt’s action primarily involve its binding to viral strains. This binding can potentially prevent the viruses from recognizing and binding to their usual cell surface receptors, thereby inhibiting viral entry and infection .

Action Environment

The action of 6’-N-Acetylneuramin-lactose sodium salt can be influenced by environmental factors such as temperature and the presence of solvents. The compound is hygroscopic and should be stored under an inert atmosphere at -20°C . Its solubility in different solvents can also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6’-Sialyllactose (sodium) is typically synthesized through microbial fermentation using genetically modified strains of Escherichia coli. The fermentation process involves the use of specific enzymes to catalyze the formation of the compound from simpler sugar molecules . The reaction conditions include maintaining an optimal temperature, pH, and nutrient supply to ensure efficient production.

Industrial Production Methods: In industrial settings, the production of 6’-Sialyllactose (sodium) involves large-scale fermentation followed by purification processes. The fermentation broth is subjected to filtration, concentration, and chromatography to isolate and purify the compound. The final product is a white to off-white powder that is highly soluble in water .

Chemical Reactions Analysis

Types of Reactions: 6’-Sialyllactose (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Sialyllactose (sodium), which can have different biological and chemical properties .

Comparison with Similar Compounds

6’-Sialyllactose (sodium) can be compared with other similar compounds, such as:

The uniqueness of 6’-Sialyllactose (sodium) lies in its specific structure and its abundance in human milk, making it a key component for infant nutrition and health .

Properties

IUPAC Name

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNVKOGOHXWREM-MZZLGFSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38NNaO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157574-76-0
Record name Sodium 6'-sialyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157574760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)- 6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4- hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 6'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8H5UK3AKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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